Validated UPLC-MS/MS Method Precision Using Docetaxel-d5 as Internal Standard
A validated UPLC-MS/MS method for docetaxel and its metabolites (M1+M3) in human plasma, employing docetaxel-d5 as the internal standard, demonstrated robust precision and accuracy. Intra-assay precision ranged from 2.5% to 10.1% coefficient of variation (CV), while inter-assay precision ranged from 5.9% to 12.6% CV. Accuracy was between 89% and 114% across the calibration range (50 to 3000 ng/mL for docetaxel) [1].
| Evidence Dimension | Bioanalytical Method Precision and Accuracy |
|---|---|
| Target Compound Data | Intra-assay CV: 2.5–10.1%; Inter-assay CV: 5.9–12.6%; Accuracy: 89–114% |
| Comparator Or Baseline | FDA Guidance for Industry: Bioanalytical Method Validation (Acceptance Criteria: Precision ≤15% CV, Accuracy 85–115%) |
| Quantified Difference | All parameters fall within FDA acceptance criteria; the method is validated for clinical application. |
| Conditions | Human plasma; UPLC-MS/MS with docetaxel-d5 as internal standard; calibration range 50-3000 ng/mL |
Why This Matters
This data confirms that docetaxel-d5 enables a validated, regulatory-compliant bioanalytical method, directly impacting procurement decisions for clinical trial sample analysis.
- [1] de Souza, C. M., et al. Determinação de docetaxel e metabólitos em plasma por UPLC-MS/MS: desenvolvimento de metodologia analítica e aplicação clínica. Química Nova, v. 43, n. 4, p. 456-463, 2020. DOI: 10.21577/0100-4042.20170498. View Source
